
2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid
Descripción general
Descripción
The compound “2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted with a bromophenyl group, a methoxy group, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as electrophilic aromatic substitution, bromination, and carboxylation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, the bromine atom might be replaced in a nucleophilic aromatic substitution reaction . The carboxylic acid group could react with thionyl chloride to form an acid chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For instance, the presence of a carboxylic acid group could make it acidic, and the bromine atom could make it relatively heavy .Aplicaciones Científicas De Investigación
Photolabile Protecting Groups
2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid derivatives have been explored for their potential as photolabile protecting groups. Brominated hydroxyquinoline, closely related to this compound, shows greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful for in vivo applications. These characteristics are advantageous for caging groups in biological messengers (Fedoryak & Dore, 2002).
Synthesis and Properties of Cadmium Complexes
Research has been conducted on carboxyl functionalized 2-phenylquinoline derivatives, which include compounds similar to 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid. These compounds, when reacted with Cd(CH3COO)2, form new cadmium complexes. These complexes have been studied for their fluorescent behavior and antibacterial activities, highlighting potential applications in material science and microbiology (Lei et al., 2014).
Fluorescent Labeling Reagents
6-Methoxy-4-quinolone, an oxidation product derived from a compound similar to 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid, serves as a novel fluorophore for biomedical analysis. It exhibits strong fluorescence in a wide pH range and is highly stable against light and heat. This makes it a suitable candidate for fluorescent labeling in biomedical research (Hirano et al., 2004).
Cytotoxic Evaluation in Cancer Research
Derivatives of quinoline, including structures resembling 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid, have been synthesized and evaluated for their cytotoxicity against cancer cells. Certain derivatives have shown significant cytotoxicity, indicating potential applications in cancer research and therapy (Zhao et al., 2005).
Synthesis of Enantiopure Compounds
Studies include the synthesis of enantiomeric compounds related to 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid. These compounds are useful in the synthesis of modulators of nuclear receptors, indicating their potential in pharmacological research (Forró et al., 2016).
Luminescent Properties and Catalytic Applications
Cyclopalladated andcyclometalated complexes derived from compounds similar to 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid have been investigated for their luminescent properties and potential applications in catalytic reactions. These studies demonstrate the compound's utility in the field of material science, particularly in the development of luminescent materials and catalysts for chemical reactions (Xu et al., 2014).
Fluorogenic Labeling for HPLC Analysis
Research has also explored the use of bromoacetyl derivatives of naphthalene, which are structurally related to 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid, as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC) for the separation of biologically active carboxylic acids. This application is significant in analytical chemistry, particularly in the analysis of complex biological samples (Gatti, Cavrini, & Roveri, 1992).
Synthetic Investigations in Alkaloid Chemistry
In the field of alkaloid chemistry, derivatives of 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid have been investigated for their role in the synthesis of complex alkaloid structures. This research contributes to the understanding and development of new synthetic routes in medicinal chemistry (Voronin et al., 1969).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-6-methoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-22-12-6-7-15-13(8-12)14(17(20)21)9-16(19-15)10-2-4-11(18)5-3-10/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQNQYFMZUVGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368387 | |
| Record name | 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid | |
CAS RN |
35181-24-9 | |
| Record name | 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



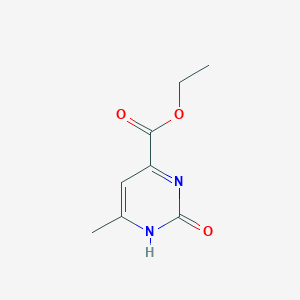
![2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide](/img/structure/B1608118.png)
![2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic Acid](/img/structure/B1608122.png)
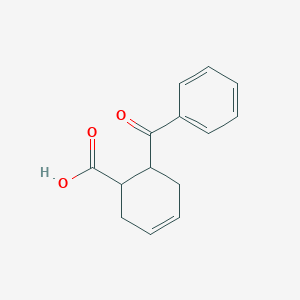


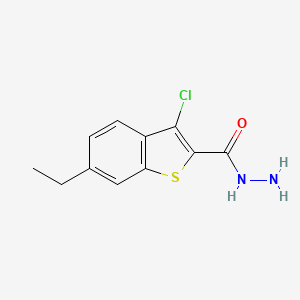

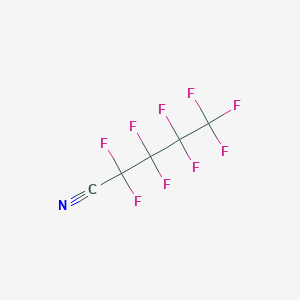
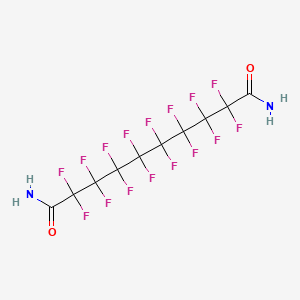
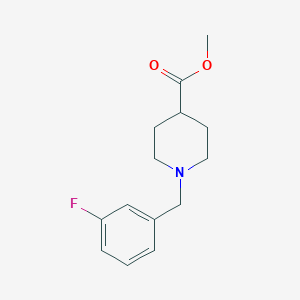
![4-[2-(3-Methoxyphenyl)acetyl]benzonitrile](/img/structure/B1608135.png)
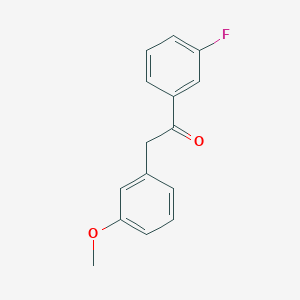
![6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B1608137.png)